molecular formula C10H5Cl2FN2O2 B1324625 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1119299-75-0

5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1324625
M. Wt: 275.06 g/mol
InChI Key: XKJNJZXFNFHRCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2,4-dichloro-5-fluorophenyl bearing Mannich base was prepared from triazole Schiff bases by aminomethylation with formaldehyde and secondary/substituted primary amines .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 2,4-Dichloro-5-fluorophenylacetic acid, has been analyzed. The molecular formula of 2,4-Dichloro-5-fluorophenylacetic acid is C8H5Cl2FO2 .

Scientific Research Applications

  • Antibacterial Activity

    • Field : Medicinal Chemistry
    • Application : The compound is used in the synthesis of Schiff bases, which are known for their antibacterial properties . These bases are important precursors for the synthesis of bioactive compounds .
    • Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .
    • Results : The synthesized Schiff bases showed significant antibacterial activity against various bacterial strains such as Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa .
  • Synthesis of Triazolo[4,3-a]pyrazine Derivatives

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of novel triazolo[4,3-a]pyrazine derivatives, which have shown excellent antibacterial activity .
    • Method : The synthesis involves various techniques such as melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
    • Results : Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
  • Analgesic and Antimicrobial Studies

    • Field : Pharmacology
    • Application : The compound is used in the synthesis of 7-arylidenetriazolothiadiazines, which have shown analgesic and antimicrobial properties .
    • Method : The synthesis involves the reaction of 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-5-thiol with substituted benzaldehydes and monochloroacetic acid in the presence of acetic anhydride, acetic acid, and sodium acetate .
    • Results : The synthesized compounds were tested for their analgesic and antimicrobial activities .
  • Antifungal Activity

    • Field : Bioorganic Chemistry
    • Application : The compound is used in the synthesis of Schiff bases, which have shown significant antifungal activity .
    • Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .
    • Results : The synthesized Schiff bases showed significant antifungal activity against various fungal strains such as Aspergillus fumigatus, Aspergillus flavus, Penicillium marneffei, and Trichophyton mentagrophytes .
  • Anti-Inflammatory Activity

    • Field : Chemical Monthly
    • Application : The compound is used in the synthesis of arylidenetriazolothiazolidinones, which have shown excellent anti-inflammatory activity .
    • Method : The synthesis involves a one-pot reaction of 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-5-thiol with substituted benzaldehydes and monochloroacetic acid in the presence of acetic anhydride, acetic acid, and sodium acetate .
    • Results : Compounds bearing the 4-methylthiophenyl, 3,4-methylenedioxyphenyl, and 2,3,5-trichlorophenyl moiety showed excellent anti-inflammatory activity .
  • Antimicrobial Studies

    • Field : Academia
    • Application : The compound is used in the synthesis of oxadiazoles, which have shown antimicrobial properties .
    • Method : The synthesis involves the reaction of isatin and 2,4-dichloro-5-fluoroacetophenone under Pfitzinger conditions .
    • Results : The synthesized compounds were tested for their antimicrobial activities .
  • Antimalarial Activity

    • Field : Medicinal Chemistry
    • Application : The compound is used in the synthesis of Schiff bases, which have shown significant antimalarial activity .
    • Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .
    • Results : The synthesized Schiff bases showed significant antimalarial activity against various strains .
  • Antiviral Activity

    • Field : Bioorganic Chemistry
    • Application : The compound is used in the synthesis of Schiff bases, which have shown significant antiviral activity .
    • Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .
    • Results : The synthesized Schiff bases showed significant antiviral activity against various viral strains .
  • Antitumor/Anticancer Activity

    • Field : Pharmacology
    • Application : The compound is used in the synthesis of Schiff bases, which have shown significant antitumor/anticancer activity .
    • Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .
    • Results : The synthesized Schiff bases showed significant antitumor/anticancer activity against various cancer cell lines .

properties

IUPAC Name

3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2FN2O2/c11-5-2-6(12)7(13)1-4(5)8-3-9(10(16)17)15-14-8/h1-3H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJNJZXFNFHRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10636036
Record name 3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10636036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid

CAS RN

1119299-75-0
Record name 3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10636036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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